5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde
Overview
Description
5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C12H9BrO2 and its molecular weight is 265.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques and Chemical Reactions : Research demonstrates various methods for synthesizing compounds related to 5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde. One study details the bromination of furan-2-carbaldehyde, which is a relevant precursor in the synthesis process (Chadwick, Chambers, Meakins, & Snowden, 1973). Another focuses on the preparation of substituted furan- and thiophen-2-carbaldehydes, showcasing various synthetic routes (Chadwick, Chambers, Hargraves, Meakins, & Snowden, 1973).
Photochemical Synthesis : The photochemical synthesis of related compounds like phenyl-2-thienyl derivatives has been studied, which could have implications for developing novel synthetic pathways for similar compounds (Antonioletti, D’Auria, D'onofrio, Piancatelli, & Scettri, 1986).
Thermodynamic Properties : Understanding the thermodynamic properties of such compounds is crucial for various applications. A study on the thermodynamic properties of related nitrophenyl furan-2-carbaldehyde isomers provides insights into these aspects (Dibrivnyi, Sobechko, Puniak, Horak, Obushak, Van-Chin-Syan, Andriy, & Velychkivska, 2015).
Potential Medical and Biological Applications
Antitumor Properties : Compounds similar to this compound have shown potential in antitumor applications. For instance, a study identified antitumor compounds from mushroom culture broth, including a derivative of furan-2-carbaldehyde (Jia, Bai, Zhang, Feng, Feng, Yan, Zhu, Jia, Wang, Zhang, & Fan, 2015).
Neuroprotective Activities : Neuroprotective activities have been observed in compounds derived from Gastrodia elata, involving derivatives of furan-2-carbaldehyde. These findings are significant for developing treatments for neurodegenerative diseases (Li, Wang, Ouyang, Huang, Feng, Wang, & Yang, 2016).
Utilization in Organic Synthesis
Biomass-Derived Chemicals : Furan-2-carbaldehydes have been used as efficient green C1 building blocks for synthesizing bioactive compounds, demonstrating their potential in sustainable organic synthesis (Yu, Zhang, Qin, Wang, Ren, & He, 2018).
Spectroscopic Investigations : Vibrational spectroscopic investigations of related compounds provide crucial information on molecular structure, which is essential for understanding and manipulating chemical properties (Iliescu, Irimie, Bolboacǎ, Paisz, & Kiefer, 2002).
Mechanism of Action
Target of Action
It’s known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of SM coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is likely involved in the SM coupling reaction pathway . This pathway is characterized by exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The compound’s role in this pathway could involve facilitating the formation of new carbon–carbon bonds .
Result of Action
The result of the compound’s action in SM coupling reactions is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde can be influenced by various environmental factors. For instance, the SM coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant . Therefore, the compound’s action could be influenced by the presence of various functional groups and the pH, temperature, and solvent conditions of the reaction environment .
Properties
IUPAC Name |
5-(4-bromo-2-methylphenyl)furan-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-8-6-9(13)2-4-11(8)12-5-3-10(7-14)15-12/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYQFSVZJGBMNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=CC=C(O2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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